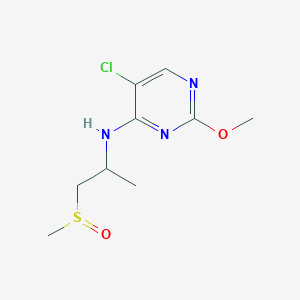![molecular formula C12H13F3N2O3 B6631502 N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide, also known as TFPAC or TFPACM, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of cold sensation and pain perception.
Aplicaciones Científicas De Investigación
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide has been used in numerous scientific research studies to investigate the role of TRPM8 in various physiological and pathological processes. For example, N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide has been used to study the effects of TRPM8 on cold sensation, pain perception, and thermoregulation. It has also been used to investigate the role of TRPM8 in cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide acts as a competitive inhibitor of TRPM8 by binding to the channel pore and preventing the influx of calcium ions. This leads to a decrease in the activity of TRPM8 and a reduction in cold sensation and pain perception.
Biochemical and Physiological Effects
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the activity of TRPM8 in sensory neurons, leading to a decrease in cold sensation and pain perception. It has also been shown to inhibit the growth and proliferation of cancer cells that express TRPM8, suggesting a potential therapeutic application in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide in lab experiments is its high potency and selectivity for TRPM8. This allows for precise manipulation of TRPM8 activity without affecting other ion channels or receptors. However, one limitation of using N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide is its relatively short half-life, which may require frequent administration or use of sustained-release formulations.
Direcciones Futuras
There are several future directions for the use of N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide in scientific research. One potential direction is the development of N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide derivatives with improved pharmacokinetic properties and increased selectivity for TRPM8. Another direction is the investigation of the role of TRPM8 in other physiological and pathological processes, such as cardiovascular disease and diabetes. Additionally, N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide may have potential as a therapeutic agent for the treatment of TRPM8-associated diseases, such as cancer and chronic pain.
Métodos De Síntesis
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 4-trifluoromethoxyaniline with ethyl 2-bromoacetate in the presence of a base to produce ethyl 4-(trifluoromethoxy)phenyl)oxazinane-2-carboxylate. The second step involves the hydrolysis of the ester group using sodium hydroxide to produce N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide.
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)20-10-5-3-9(4-6-10)16-11(18)17-7-1-2-8-19-17/h3-6H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSXAQOTIXNQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)
